4-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
4-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a nitro group, a trifluoroethoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution using a suitable trifluoroethanol derivative.
Formation of the Butanoic Acid Moiety: The final step involves the coupling of the substituted pyrazole with a butanoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and trifluoroethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrazole ring can act as a pharmacophore, interacting with active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole
- 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid
Uniqueness
4-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid is unique due to the presence of the butanoic acid moiety, which can influence its solubility, reactivity, and biological activity compared to similar compounds. The combination of the nitro group, trifluoroethoxy group, and pyrazole ring provides a distinct chemical profile that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
4-[4-nitro-3-(2,2,2-trifluoroethoxy)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O5/c10-9(11,12)5-20-8-6(15(18)19)4-14(13-8)3-1-2-7(16)17/h4H,1-3,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRSFNHOHWEYGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCCC(=O)O)OCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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